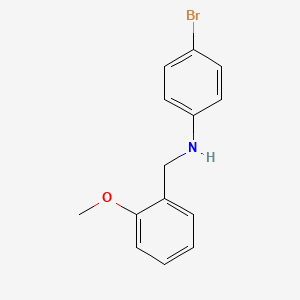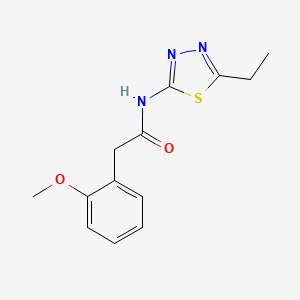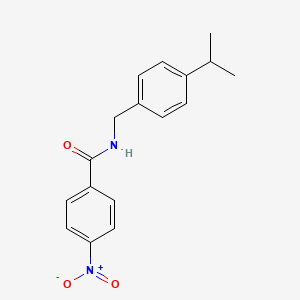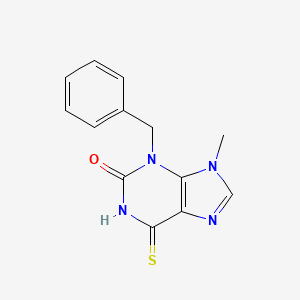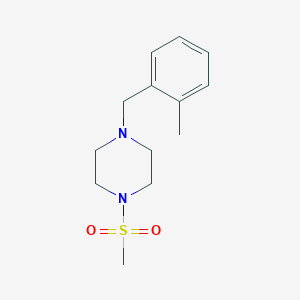
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine, also known as 2-Me-MBCP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been suggested that 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine may work by modulating the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS), which are responsible for causing oxidative stress in the body. In addition, 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine in lab experiments is that it is relatively easy to synthesize. It is also soluble in water and ethanol, which makes it easy to administer to cells or animals. However, one of the limitations of using 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments to test its efficacy in treating specific diseases.
Direcciones Futuras
There are several future directions for research on 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its anti-inflammatory and anti-cancer properties. This could involve testing its efficacy in animal models of inflammatory diseases and cancer. Another direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand its mechanism of action, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine involves the reaction of 2-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-(2-methylbenzyl)piperazine. The next step involves the reaction of 1-(2-methylbenzyl)piperazine with methylsulfonyl chloride in the presence of a base such as sodium carbonate. This reaction leads to the formation of 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine (1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine).
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-nociceptive, and anti-cancer properties. In one study, 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine was found to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. This suggests that 1-(2-methylbenzyl)-4-(methylsulfonyl)piperazine could be a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-5-3-4-6-13(12)11-14-7-9-15(10-8-14)18(2,16)17/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHREGBEBGGVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975765 |
Source


|
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-(2-methyl-benzyl)-piperazine | |
CAS RN |
6035-81-0 |
Source


|
| Record name | 1-(Methanesulfonyl)-4-[(2-methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

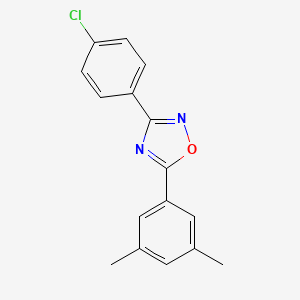
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
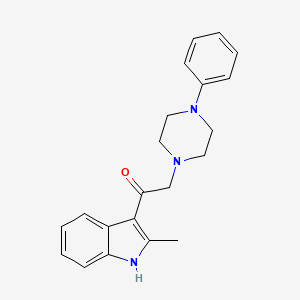


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
